Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt

Description

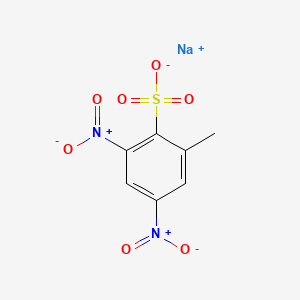

Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt is a sulfonated aromatic compound characterized by a benzene ring substituted with a methyl group, two nitro groups (at positions 2,4 or 2,6), and a sulfonic acid group neutralized as a sodium salt. This structure imparts unique physicochemical properties, including high thermal stability and solubility in polar solvents. Such compounds are typically used in industrial applications, such as dyes, surfactants, or intermediates in organic synthesis.

Properties

CAS No. |

68299-28-5 |

|---|---|

Molecular Formula |

C7H5N2NaO7S |

Molecular Weight |

284.18 g/mol |

IUPAC Name |

sodium;2-methyl-4,6-dinitrobenzenesulfonate |

InChI |

InChI=1S/C7H6N2O7S.Na/c1-4-2-5(8(10)11)3-6(9(12)13)7(4)17(14,15)16;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1 |

InChI Key |

LLZVTPFYGAFOHP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt generally involves:

- Introduction of sulfonic acid group(s) onto a methyl-substituted benzene ring.

- Nitration to introduce nitro groups at the 2,4- or 2,6-positions.

- Conversion to sodium salt form by neutralization with sodium hydroxide or sodium salts.

The key challenges include controlling regioselectivity of nitration, avoiding over-nitration or side reactions, and obtaining high purity with minimal dinitro impurities.

Specific Preparation Routes

Oxidation and Nitration of Methylsulfonyl Benzene Derivatives

One advanced method involves the preparation of 2-nitro-4-(methylsulfonyl)benzoic acid as an intermediate, which is structurally close to the target compound. This process is outlined in a recent patent disclosure and involves the following steps:

- Step (a): React 1-chloro-2-nitro-4-methylsulfonyl benzene with a base in a fluid medium at a controlled temperature to yield an intermediate compound.

- Step (b) to (d): Oxidize this intermediate using nitric acid in the presence of vanadium pentoxide catalyst, with air or nitrogen passed through the mixture, heated to about 98° Celsius for 1 hour.

- Purification: The reaction mixture is cooled, filtered, and the solid product is washed with water. The filtrate is extracted with organic solvents like ethyl acetate or butyl acetate, and the solvent is distilled off to recover more product.

This method achieves yields greater than 75-80% with purities exceeding 90-93%, addressing common issues of low yield and difficult purification seen in conventional methods. The process is also described as simple, economical, and environmentally friendly compared to older methods that produce difficult-to-remove dinitro impurities.

Sulfonation of Aromatic Amines Followed by Nitration

Another approach involves sulfonation of aromatic amines such as m-phenylene diamine with sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid), followed by nitration steps to introduce nitro groups at desired positions. This method is more general for preparing sulfonated and nitrated aromatic compounds but has drawbacks:

- Requires large amounts of sulfuric acid or oleum, leading to high consumption and environmental pollution.

- Handling sulfur trioxide gas (SO3) is complex and poses safety risks.

- The sulfonation step is typically carried out with oleum concentrations ranging from 0.1% to 70%, with lower concentrations preferred for safety and environmental reasons.

Reduction of Dinitrobenzene Sulfonate to Diamino Derivatives and Salt Formation

Some patents describe processes starting from 2,4-dinitrobenzene sulfonate salts, which are then reduced to 2,4-diamino benzenesulfonic acid and its sodium salt. Although this route is more relevant to diamino derivatives, it shares chemical intermediates and reaction conditions relevant to the preparation of dinitro-substituted benzenesulfonic acid sodium salts.

Comparative Data Table of Preparation Methods

Exhaustive Research Findings and Notes

- The oxidation method using nitric acid and vanadium pentoxide catalyst offers a reproducible and scalable process with robust control over impurity formation, especially dinitro impurities that are difficult to remove in conventional methods.

- The sulfonation with oleum requires careful handling and disposal of sulfuric acid waste, which is a significant environmental concern, making this method less favorable for large-scale industrial production.

- The reduction of dinitrobenzene sulfonates is more relevant to amine derivatives but provides insights into salt formation and purification techniques applicable to sodium salts of sulfonic acids.

- Organic solvent extraction and washing steps are critical in achieving high purity, with ethyl acetate and butyl acetate commonly used for product recovery.

- Air or nitrogen atmosphere during oxidation influences reaction outcomes, with air flow rates optimized between 15 to 25 liters per hour per mole of intermediate compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the sulfonic acid group.

Major Products Formed

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of methyl-2,4(or 2,6)-diamino-benzenesulfonic acid, sodium salt.

Substitution: Formation of various substituted benzenesulfonic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Surfactants in Pesticide Formulations

Benzenesulfonic acid derivatives are widely utilized as surfactants in pesticide formulations. These compounds enhance the effectiveness of active ingredients by improving their spreadability and adhesion on plant surfaces. According to the U.S. Environmental Protection Agency (EPA), alkylbenzenesulfonates, including sodium salts of benzenesulfonic acids, serve as inert ingredients in pesticide products applied to agricultural crops and raw commodities .

Table 1: Typical Uses of Benzenesulfonic Acid Derivatives in Agriculture

| Application Type | Specific Use Cases | Concentration Range |

|---|---|---|

| Pesticide Adjuvants | Enhancing efficacy of herbicides and insecticides | 0.01% - 5% |

| Post-Harvest Treatments | Sanitizing food contact surfaces | 0.036% - 25.6% |

Pharmaceutical Applications

Drug Formulation and Delivery

In pharmaceuticals, benzenesulfonic acid derivatives are used as intermediates in the synthesis of various drugs. Their properties enable them to act as effective solubilizers and stabilizers in drug formulations. For instance, sodium 2,4-dinitrobenzenesulfonate is recognized for its role in enhancing the solubility of poorly soluble drugs, thereby improving bioavailability .

Case Study: Solubility Enhancement

A study demonstrated that incorporating sodium 2,4-dinitrobenzenesulfonate into formulations significantly increased the solubility of certain active pharmaceutical ingredients (APIs). This was particularly beneficial for drugs with low water solubility, facilitating better absorption in the gastrointestinal tract.

Cosmetic Applications

Emulsifiers and Stabilizers

In the cosmetic industry, benzenesulfonic acid derivatives are employed as emulsifiers and stabilizers in formulations such as creams and lotions. They help maintain the consistency and texture of products while ensuring that oil and water phases remain mixed effectively.

Table 2: Cosmetic Formulation Properties

| Property | Influence of Benzenesulfonic Acid Derivatives |

|---|---|

| Consistency Index | Increases stability and texture |

| Sensory Attributes | Improves feel on skin |

| Moisturizing Effects | Enhances hydration properties |

Environmental Considerations

While benzenesulfonic acid derivatives have numerous applications, it is crucial to consider their environmental impact. The EPA has conducted assessments indicating that when used according to guidelines, these compounds present negligible risks to human health and the environment . However, ongoing monitoring is essential to ensure safe usage practices.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The overall effect of the compound depends on the specific context of its application, such as its role as a reagent or its interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of related benzenesulfonic acid derivatives:

Key Differences in Properties

- Nitro vs. Azo Groups : Nitro-substituted benzenesulfonates (e.g., target compound) exhibit higher thermal stability but lower biodegradability compared to azo dyes like Methyl Orange. Radiolytic degradation studies show nitro groups slow mineralization rates in aqueous solutions .

- Alkyl vs. Aromatic Substituents : Alkyl derivatives (e.g., C10-13 alkyl chains) enhance surfactant properties and biodegradability, whereas aromatic substituents (e.g., triazinyl or naphthol groups) favor dye applications .

- Solubility: Sulfonate salts with polar groups (e.g., hydroxyl or amino) exhibit higher water solubility. Nitro groups reduce solubility due to hydrophobic effects .

Environmental and Regulatory Considerations

- Biodegradation : Alkylbenzenesulfonates degrade faster than nitro-aromatic derivatives, which persist in environments due to electron-withdrawing nitro groups .

- Toxicity : Nitro-substituted compounds may pose mutagenic risks, as seen in azo dyes like Methyl Orange, which require careful handling .

- Regulatory Status : Chloro-triazinyl derivatives (e.g., CAS 4156-21-2) are subject to significant new use reporting under EPA regulations , suggesting nitro analogs may face similar scrutiny.

Biological Activity

Benzenesulfonic acid, methyl-2,4(or 2,6)-dinitro-, sodium salt, is a compound of interest due to its potential biological activities and applications. This article explores its biological activity, focusing on toxicity assessments, environmental impact, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₆N₂O₄SNa

- Molecular Weight : 227.19 g/mol

- CAS Number : 130-12-3

This compound features a sulfonic acid group attached to a benzene ring that is further substituted with dinitro groups, which contribute to its reactivity and potential biological effects.

Toxicological Studies

-

Skin and Eye Irritation :

- Studies indicate that the compound exhibits low skin irritation potential. In tests with rabbits, erythema scores were minimal (1.3 at 24 hours) when treated with a solution of the compound .

- Eye irritation studies showed no significant irritation in similar compounds, suggesting a low likelihood of causing harm upon exposure .

-

Repeated Dose Toxicity :

- In a 13-week oral toxicity study in rats and mice, no significant adverse effects were observed at high doses (up to 3534 mg/kg bw/day in males) with established NOAELs (No Observed Adverse Effect Levels) indicating safety for repeated exposure .

- A decrease in liver weight was noted in male rats at higher doses, but this was not associated with histopathological changes .

- Genotoxicity and Carcinogenicity :

Environmental Impact

The environmental fate of benzenesulfonic acid derivatives has been studied extensively. The compound's behavior in various ecosystems can be summarized as follows:

Case Studies

- Agricultural Use :

-

Industrial Applications :

- The compound has been used as a surfactant in various industrial applications. Its effectiveness in reducing surface tension has made it valuable in formulations where wetting properties are critical.

Q & A

Q. What are the optimal synthetic routes for achieving isomer selectivity (2,4- vs. 2,6-dinitro) in the synthesis of benzenesulfonic acid derivatives?

- Methodological Answer : The synthesis typically involves sulfonation of toluene followed by nitration. Isomer selectivity depends on reaction conditions:

- Sulfonation : Use concentrated sulfuric acid at 100–150°C to yield methylbenzenesulfonic acid.

- Nitration : Controlled addition of nitric acid in sulfuric acid at 0–5°C favors the 2,4-isomer, while higher temperatures (e.g., 30–50°C) may increase 2,6-isomer formation due to steric effects.

- Purification : Recrystallization from ethanol/water mixtures isolates isomers. Confirmation via HPLC or GC-MS ensures purity .

Q. Which spectroscopic techniques are most effective for differentiating structural isomers of methyl-dinitrobenzenesulfonic acid salts?

- Methodological Answer :

- NMR Spectroscopy : H NMR distinguishes isomers via coupling patterns (e.g., para-substitution in 2,4-isomer vs. meta in 2,6-isomer). C NMR identifies electronic environments of nitro groups.

- IR Spectroscopy : Symmetric/asymmetric NO stretching vibrations (~1520 cm and ~1350 cm) vary with substitution patterns.

- Mass Spectrometry (MS) : Fragmentation patterns differentiate isomers based on stability of nitro group positions .

Q. How does the solubility profile of this compound influence its application in aqueous reaction systems?

- Methodological Answer : Solubility in water and organic solvents (e.g., DMSO, ethanol) is critical for reaction design.

- Solubility Testing : Conduct gravimetric analysis at varying temperatures (20–80°C) and pH (2–12).

- Applications : High aqueous solubility (due to the sodium sulfonate group) enables use in polar reaction media, while nitro groups may necessitate cosolvents for organic-phase reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between the 2,4- and 2,6-dinitro isomers?

- Methodological Answer :

- Kinetic Studies : Monitor nitration rates using stopped-flow spectroscopy to compare activation energies.

- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps to predict regioselectivity.

- X-ray Diffraction : Resolve crystal structures to correlate steric/electronic effects with reactivity differences .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate solutions at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via HPLC-UV.

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf life at standard conditions (25°C).

- Degradation Products : Identify nitro-reduction byproducts (e.g., amino derivatives) using LC-MS/MS .

Q. What experimental approaches are used to study interactions between this compound and biological macromolecules (e.g., proteins)?

- Methodological Answer :

- Fluorescence Quenching : Titrate the compound into protein solutions (e.g., bovine serum albumin) and measure emission quenching at 340 nm (excitation at 280 nm).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Docking : Simulate interactions with enzyme active sites (e.g., nitroreductases) using AutoDock Vina .

Q. How can environmental persistence and biodegradation pathways of this compound be evaluated?

- Methodological Answer :

- OECD 301 Tests : Measure biodegradability in activated sludge over 28 days; monitor CO evolution.

- Metabolite Identification : Use GC-MS to detect intermediates (e.g., sulfonic acid derivatives).

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships based on nitro group positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.